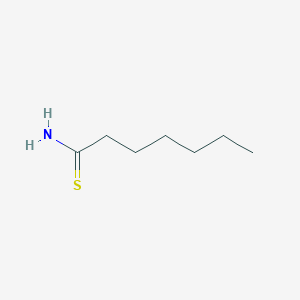
Heptanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanethioamide is an organic compound belonging to the class of thioamides, which are sulfur analogs of amides. Thioamides are characterized by the substitution of the oxygen atom in the carbonyl group with a sulfur atom. This structural modification imparts unique chemical and physical properties to this compound, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanethioamide can be synthesized through several methods. One common approach involves the thionation of heptanamide using phosphorus pentasulfide or Lawesson’s reagent. The reaction typically proceeds under mild conditions, with the thionating agent converting the carbonyl group of heptanamide into a thiocarbonyl group, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Heptanethioamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield heptanamine, with reagents like lithium aluminum hydride being commonly used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Heptanesulfoxide, heptanesulfone.
Reduction: Heptanamine.
Substitution: Various substituted heptanethioamides depending on the nucleophile used.
Scientific Research Applications
Heptanethioamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Incorporated into peptides to study protein folding and dynamics due to its ability to mimic amide bonds.
Medicine: Investigated for its potential as an antithyroid agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of heptanethioamide involves its interaction with specific molecular targets. In biological systems, this compound can inhibit enzymes such as thyroid peroxidase, thereby reducing the synthesis of thyroid hormones. This inhibition occurs through the formation of a covalent bond between the sulfur atom of this compound and the active site of the enzyme, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Thioacetamide: A well-known thioamide used as a source of sulfide ions.
Thioformamide: Another thioamide with similar structural properties.
Thioacetamide: Used in heterocyclic chemistry and as a building block for other compounds.
Uniqueness of Heptanethioamide: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain thioamides. This uniqueness makes it particularly useful in applications requiring specific hydrophobicity and steric properties .
Properties
CAS No. |
56352-44-4 |
|---|---|
Molecular Formula |
C7H15NS |
Molecular Weight |
145.27 g/mol |
IUPAC Name |
heptanethioamide |
InChI |
InChI=1S/C7H15NS/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H2,8,9) |
InChI Key |
ISWCTJVOHFJRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
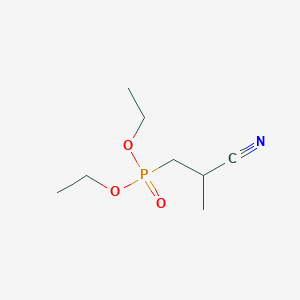
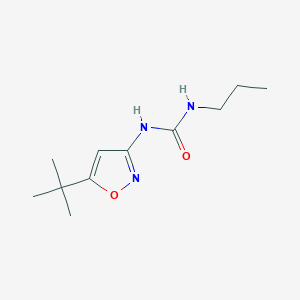
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
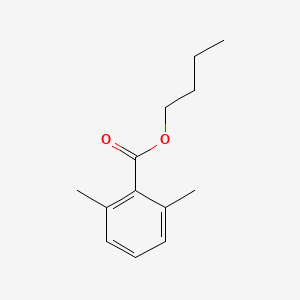
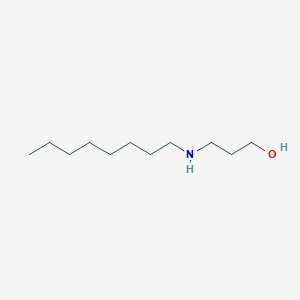


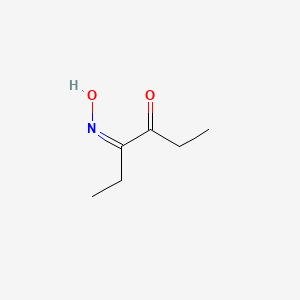
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)

